

FICC-seq: A Robust Method for Genome-wide Identification of m5U Sites

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Methyluridine

Cat. No.: B1664183

[Get Quote](#)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5-methyluridine (m5U) is a prevalent post-transcriptional RNA modification implicated in a variety of cellular processes, including tRNA stability, translation fidelity, and stress responses. Dysregulation of m5U levels has been linked to human diseases, making the precise mapping of these modification sites crucial for both basic research and therapeutic development. Fluorouracil-Induced Catalytic Crosslinking and Sequencing (FICC-seq) is a powerful technique for the genome-wide, single-nucleotide resolution mapping of m5U sites. This method leverages the catalytic mechanism of m5U methyltransferases to create a stable covalent bond between the enzyme and its target RNA in the presence of the uracil analog, 5-fluorouracil (5-FU). This crosslinking event allows for the specific immunoprecipitation and subsequent sequencing of the RNA targets of m5U-writing enzymes, primarily TRMT2A in mammalian cells.

Principle of FICC-seq

FICC-seq is based on the metabolic incorporation of 5-FU into nascent RNA transcripts.^[1] When the m5U methyltransferase, such as TRMT2A, attempts to catalyze the methylation of a 5-FU-containing uridine, the reaction stalls at a point where a covalent intermediate is formed between the enzyme and the RNA substrate.^[1] This is due to the inability of the enzyme to abstract the fluorine atom at the C5 position of the uracil base.^[1] This stable crosslink allows for the stringent purification of the enzyme-RNA complexes using an antibody targeting the

methyltransferase. Subsequent RNA fragmentation, library preparation, and high-throughput sequencing reveal the precise locations of the crosslinked sites, thereby identifying the m5U modification sites at single-nucleotide resolution.

Applications

- **Genome-wide mapping of m5U sites:** FICC-seq enables the identification of m5U sites across the entire transcriptome, providing a comprehensive view of the m5U landscape.
- **Identification of novel m5U-modified RNAs:** The technique can uncover previously unknown RNA substrates of m5U methyltransferases.
- **Studying the dynamics of m5U modification:** FICC-seq can be used to investigate how m5U patterns change in response to different cellular conditions, developmental stages, or disease states.
- **Drug discovery and development:** By identifying the RNA targets of m5U methyltransferases, FICC-seq can aid in the development of therapeutic agents that modulate the activity of these enzymes.

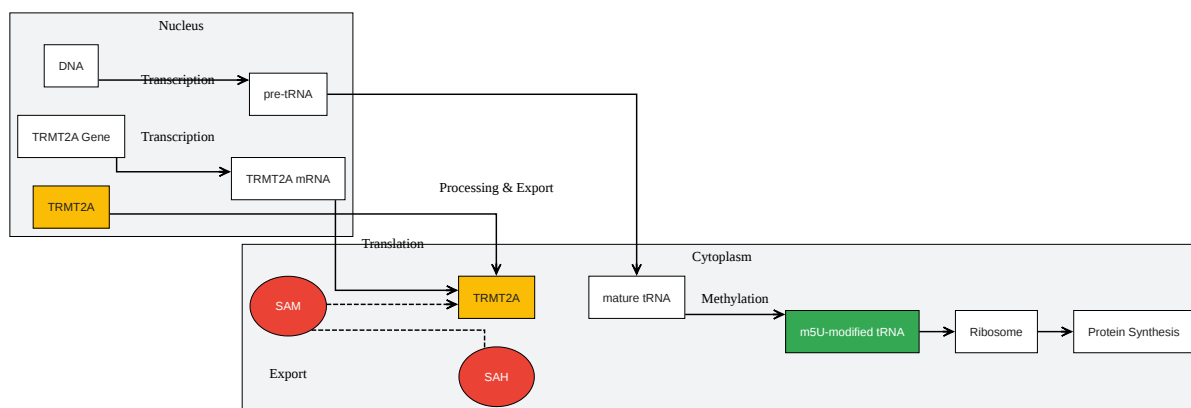
Quantitative Data Summary

The following table summarizes key quantitative data from FICC-seq experiments performed in HEK293 and HAP1 cells, as described by Carter et al. (2019).

Metric	FICC-seq (HEK293)	FICC-seq (HAP1)	miCLIP (HEK293)	iCLIP (HEK293)
Total Illumina Reads	25,978,974	28,345,671	30,123,456	32,987,654
Uniquely Mapping Reads	18,185,282 (70%)	20,408,883 (72%)	21,086,419 (70%)	23,091,358 (70%)
Reads Mapping to tRNA	87%	85%	82%	75%
Pearson Correlation (Replicates)	>0.95	>0.95	~0.85	~0.75
Number of Overlapping Peaks with FICC-seq	N/A	N/A	1,234	876

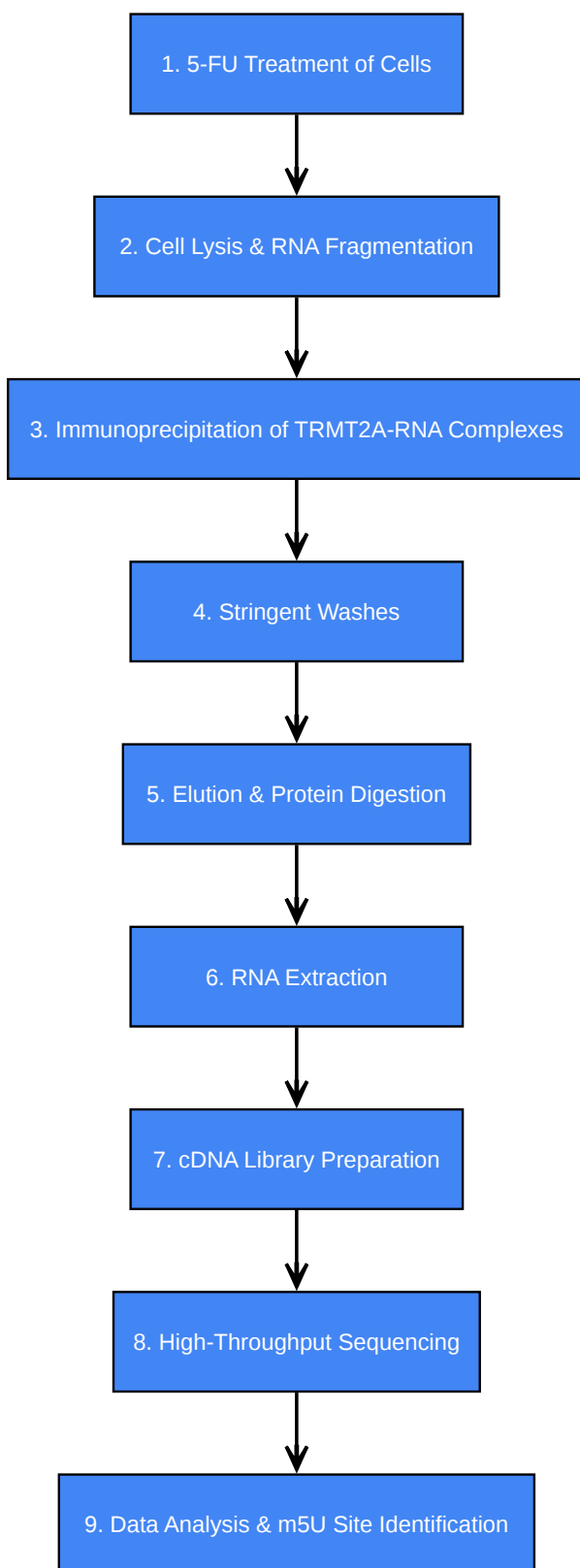
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the biological pathway of m5U modification by TRMT2A and the experimental workflow of the FICC-seq protocol.



[Click to download full resolution via product page](#)

Caption: TRMT2A-mediated m5U modification of tRNA.



[Click to download full resolution via product page](#)

Caption: FICC-seq Experimental Workflow.

Detailed Experimental Protocol

This protocol is adapted from the supplementary methods of Carter et al., Nucleic Acids Research, 2019.

1. Cell Culture and 5-Fluorouracil Treatment

1.1. Culture HEK293 or HAP1 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

1.2. When cells reach 70-80% confluency, add 5-Fluorouracil (Sigma) to a final concentration of 100 µM.

1.3. Incubate the cells for 24 hours.

2. Cell Lysis and RNA Fragmentation

2.1. Harvest cells by scraping and wash twice with ice-cold PBS.

2.2. Resuspend the cell pellet in 1 ml of ice-cold Lysis Buffer (50 mM Tris-HCl pH 7.4, 100 mM NaCl, 1% NP-40, 0.1% SDS, 0.5% sodium deoxycholate, supplemented with protease and RNase inhibitors).

2.3. Incubate on ice for 10 minutes.

2.4. Treat with Turbo DNase (Thermo Fisher Scientific) according to the manufacturer's instructions.

2.5. Partially fragment the RNA by adding RNase I (Thermo Fisher Scientific) at a 1:200 dilution and incubating at 37°C for 3 minutes. Immediately place on ice to stop the reaction.

2.6. Clear the lysate by centrifugation at 13,000 rpm for 15 minutes at 4°C.

3. Immunoprecipitation

3.1. Pre-clear the lysate by adding 50 µl of Protein G Dynabeads (Thermo Fisher Scientific) and rotating for 1 hour at 4°C.

3.2. Transfer the supernatant to a new tube and add 5 µg of anti-TRMT2A antibody (e.g., from Bethyl Laboratories). Rotate overnight at 4°C.

3.3. Add 100 µl of pre-washed Protein G Dynabeads and rotate for 4 hours at 4°C.

4. Stringent Washes

4.1. Wash the beads twice with 1 ml of High Salt Wash Buffer (50 mM Tris-HCl pH 7.4, 1 M NaCl, 1% NP-40, 0.1% SDS, 0.5% sodium deoxycholate).

4.2. Wash the beads twice with 1 ml of Low Salt Wash Buffer (20 mM Tris-HCl pH 7.4, 10 mM MgCl₂, 0.2% Tween-20).

4.3. Wash the beads once with 1 ml of PNK Buffer (50 mM Tris-HCl pH 7.4, 10 mM MgCl₂, 0.5% NP-40).

5. On-Bead Dephosphorylation and Ligation

5.1. Resuspend the beads in 20 µl of dephosphorylation mix containing T4 Polynucleotide Kinase (PNK) (New England Biolabs) and incubate at 37°C for 30 minutes.

5.2. Wash the beads twice with PNK buffer.

5.3. Resuspend the beads in 20 µl of 3' adapter ligation mix containing T4 RNA Ligase 2, truncated (New England Biolabs) and a pre-adenylated 3' adapter. Incubate at 16°C overnight.

5.4. Wash the beads as in step 4.

5.5. Resuspend the beads in 20 µl of 5' adapter ligation mix containing T4 RNA Ligase 1 (New England Biolabs) and a 5' adapter. Incubate at 16°C overnight.

6. Elution and Protein Digestion

6.1. Elute the RNA-protein complexes from the beads by incubating in 20 µl of NuPAGE LDS Sample Buffer (Thermo Fisher Scientific) at 70°C for 10 minutes.

6.2. Run the eluate on a NuPAGE Bis-Tris gel (Thermo Fisher Scientific).

6.3. Excise the gel region corresponding to the size of the crosslinked complex.

6.4. Incubate the gel slice with Proteinase K at 55°C for 2 hours.

7. RNA Extraction and Library Preparation

7.1. Extract the RNA from the digested gel slice using TRIzol reagent (Thermo Fisher Scientific) or a similar RNA purification kit.

7.2. Reverse transcribe the RNA using a reverse transcriptase and a primer complementary to the 3' adapter.

7.3. Amplify the resulting cDNA by PCR using primers that anneal to the 5' and 3' adapters.

8. High-Throughput Sequencing

8.1. Purify the PCR products and subject them to high-throughput sequencing on an Illumina platform.

9. Data Analysis

9.1. Preprocessing: Remove adapter sequences and low-quality reads.

9.2. Alignment: Align the reads to the reference genome using a splice-aware aligner like STAR.

9.3. Peak Calling: Identify crosslink sites (peaks) using a peak calling algorithm such as iCount. A false discovery rate (FDR) < 0.05 is typically used as a cutoff.

9.4. Annotation: Annotate the identified peaks to genomic features (e.g., tRNAs, mRNAs, etc.).

9.5. Motif Analysis: Identify consensus sequence motifs around the crosslink sites.

Conclusion

FICC-seq provides a robust and specific method for the genome-wide identification of m5U sites. Its ability to capture the direct interaction between the m5U methyltransferase and its RNA substrates at single-nucleotide resolution makes it an invaluable tool for researchers and

drug developers interested in the epitranscriptomic regulation of gene expression. The detailed protocol and application notes provided here serve as a comprehensive resource for the successful implementation of this powerful technique.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [FICC-seq: A Robust Method for Genome-wide Identification of m5U Sites]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1664183#ficc-seq-protocol-for-genome-wide-m5u-site-identification\]](https://www.benchchem.com/product/b1664183#ficc-seq-protocol-for-genome-wide-m5u-site-identification)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com